



Application Notes and Protocols for PAd-DalPhos Nickel Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	PAd-DalPhos				
Cat. No.:	B6306810	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed protocols for cross-coupling reactions utilizing the **PAd-DalPhos** ancillary ligand in nickel catalysis. This system, employing an air-stable nickel(II) precatalyst such as (**PAd-DalPhos**)Ni(o-tolyl)Cl, has proven to be a robust and versatile tool for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, offering a cost-effective and highly efficient alternative to traditional palladium-based methodologies.

Introduction to PAd-DalPhos Nickel Catalysis

The **PAd-DalPhos** ligand, a member of the DalPhos (Dalhousie Phosphine) family of ligands, in combination with nickel, has emerged as a powerful catalytic system for a wide array of cross-coupling reactions.[1][2][3] This system is particularly effective in coupling challenging substrates, including inexpensive and readily available (hetero)aryl chlorides and phenol derivatives, which are often less reactive in palladium-catalyzed reactions.[1][2][3] The use of air-stable Ni(II) precatalysts simplifies reaction setup and enhances reproducibility, making this methodology highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis.[2]

A key feature of the **PAd-DalPhos** nickel system is its broad substrate scope, enabling the coupling of a diverse range of electrophiles and nucleophiles under relatively mild conditions.[1] [2] This includes the monoarylation of ammonia and primary amines, the coupling of bulky primary amines, and the arylation of various heteroatom nucleophiles.[2][4]



Substrate Scope

The **PAd-DalPhos** nickel catalytic system demonstrates exceptional versatility in cross-coupling reactions. Below is a summary of its demonstrated substrate scope, with quantitative data presented in the subsequent tables.

Electrophiles

A wide variety of (hetero)aryl electrophiles are suitable coupling partners, including:

- Aryl Chlorides: Both electron-rich and electron-deficient aryl chlorides are well-tolerated.
- Aryl Bromides and Iodides: These more reactive halides are also excellent substrates.
- Aryl Triflates, Tosylates, and Mesylates: Phenol-derived electrophiles are effectively coupled, providing a valuable alternative to aryl halides.[1][2]
- Aryl Carbamates and Sulfamates: These have also been successfully employed as electrophilic partners.

Nucleophiles

The system is compatible with a broad range of nucleophiles, facilitating the formation of diverse chemical bonds:

- C-N Bond Formation:
 - o Ammonia
 - Primary and secondary alkylamines (linear, branched, and bulky)[4]
 - Primary five- or six-membered ring heteroarylamines[5][6]
 - Amides
 - Sulfonamides
- C-O Bond Formation:



- Primary and secondary aliphatic alcohols
- Phenols
- C-C Bond Formation:
 - Organoboron reagents (in Suzuki-Miyaura type couplings)

Data Presentation: Substrate Scope Tables

The following tables summarize the performance of the **PAd-DalPhos** nickel catalytic system across a range of cross-coupling reactions.

Table 1: Ni-Catalyzed C-N Cross-Coupling of (Hetero)aryl Chlorides with Primary Heteroarylamines

Entry	Aryl Chloride	Heteroarylami ne	Product	Yield (%)
1	4- Chlorobenzonitril e	2-Aminopyridine	4-(Pyridin-2- ylamino)benzonit rile	95
2	4-Chloroanisole	2- Aminopyrimidine	N-(4- Methoxyphenyl)p yrimidin-2-amine	88
3	1-Chloro-4- (trifluoromethyl)b enzene	3-Aminoquinoline	N-(4- (Trifluoromethyl) phenyl)quinolin- 3-amine	92
4	2-Chlorotoluene	2-Aminothiazole	N-(o- Tolyl)thiazol-2- amine	85
5	3-Chloropyridine	1H-Indazol-5- amine	N-(Pyridin-3- yl)-1H-indazol-5- amine	78



Reaction Conditions: (PAd2-DalPhos)Ni(o-tolyl)Cl (catalyst), NaOtBu (base), in a suitable solvent at elevated temperature. Yields are for isolated products.

Table 2: Ni-Catalyzed C-N Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines

Entry	Aryl Electrophile	Amine	Product	Yield (%)
1	4-Chlorotoluene	1- Adamantylamine	N-(p- Tolyl)adamantan- 1-amine	96
2	4- Bromobenzotriflu oride	tert-Butylamine	N-(tert-Butyl)-4- (trifluoromethyl)a niline	94
3	4- Chlorobenzonitril e	1- Adamantylamine	4-(Adamantan-1- ylamino)benzonit rile	98
4	2-Chloropyridine	tert-Butylamine	N-(tert- Butyl)pyridin-2- amine	89
5	Phenyl tosylate	1- Adamantylamine	N- Phenyladamanta n-1-amine	75

Reaction Conditions: (Ph**PAd-DalPhos**)Ni(o-tolyl)Cl (catalyst), NaOtBu (base), in a suitable solvent at room temperature or elevated temperature. Yields are for isolated products.[4]

Table 3: Ni-Catalyzed C-O Cross-Coupling of (Hetero)aryl Chlorides with Alcohols



Entry	Aryl Chloride	Alcohol	Product	Yield (%)
1	4-Chloroanisole	1-Butanol	1-(Butoxy)-4- methoxybenzene	85
2	4- Chlorobenzotriflu oride	Isopropanol	1-(Isopropoxy)-4- (trifluoromethyl)b enzene	82
3	2-Chlorotoluene	Cyclohexanol	1- (Cyclohexyloxy)- 2-methylbenzene	78
4	1-Chloro-4- nitrobenzene	1-Butanol	1-Butoxy-4- nitrobenzene	91
5	3-Chloropyridine	Ethanol	3-Ethoxypyridine	75

Reaction Conditions: (CyPAd-DalPhos)Ni(o-tolyl)Cl (catalyst), NaOtBu or Cs2CO3 (base), in a suitable solvent at 110 °C. Yields are for isolated products.

Experimental Protocols

The following are general procedures for conducting nickel-catalyzed cross-coupling reactions using **PAd-DalPhos** ligands. Note: These are generalized protocols and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

General Procedure for C-N Cross-Coupling of (Hetero)aryl Chlorides with Amines

Materials:

- (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst (e.g., (PAd2-DalPhos)Ni(o-tolyl)Cl or (PhPAd-DalPhos)Ni(o-tolyl)Cl)
- (Hetero)aryl chloride
- Amine



- Sodium tert-butoxide (NaOtBu)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or t-amyl alcohol)
- Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)
- Magnetic stir bar

Procedure:

- To a reaction vessel inside a glovebox, add the (**PAd-DalPhos**)Ni(o-tolyl)Cl precatalyst (1-5 mol%), the (hetero)aryl chloride (1.0 equiv), the amine (1.2-1.5 equiv), and sodium tert-butoxide (1.5-2.0 equiv).
- Add a magnetic stir bar and the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M in the aryl halide).
- Seal the reaction vessel and remove it from the glovebox.
- Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (room temperature to 110 °C).
- Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC, GC, or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired Narylated product.



General Procedure for C-O Cross-Coupling of (Hetero)aryl Chlorides with Alcohols

Materials:

- (CyPAd-DalPhos)Ni(o-tolyl)Cl precatalyst
- (Hetero)aryl chloride
- Alcohol
- Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
- Reaction vessel
- Magnetic stir bar

Procedure:

- In a glovebox, charge a reaction vessel with the (CyPAd-DalPhos)Ni(o-tolyl)Cl precatalyst (2-5 mol%), the (hetero)aryl chloride (1.0 equiv), the alcohol (1.5-2.0 equiv), and the base (NaOtBu or Cs2CO3, 2.0 equiv).
- Add a magnetic stir bar and the anhydrous, degassed solvent.
- Seal the vessel and heat the reaction mixture with stirring at 110 °C for 12-24 hours.
- After cooling to room temperature, quench the reaction with water.
- Extract the aqueous layer with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the desired aryl ether.



Visualizations Catalytic Cycle

General Catalytic Cycle for Ni-Catalyzed Cross-Coupling L-Ni(0) Ar-X Oxidative Addition L-Ni(II)(Ar)(X) Nu-H Base Transmetalation Deprotonation L-Ni(II)(Ar)(Nu) [Base-H]X Reductive Elimination Ar-Nu



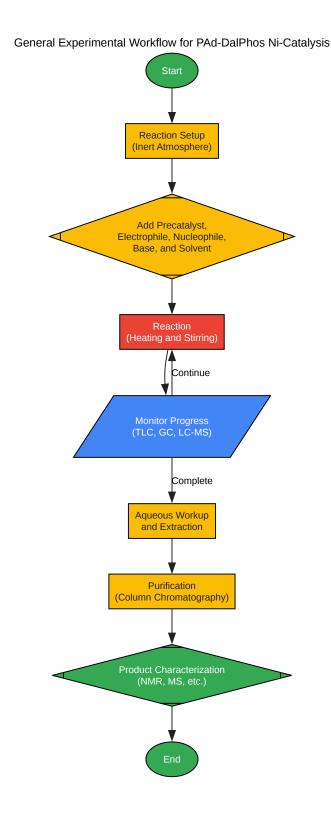
Check Availability & Pricing

Click to download full resolution via product page

Caption: Proposed catalytic cycle for **PAd-DalPhos** nickel-catalyzed cross-coupling reactions.

Experimental Workflow





Click to download full resolution via product page

Caption: A typical experimental workflow for **PAd-DalPhos** nickel-catalyzed cross-coupling.



Logical Relationship of Substrate Features to Reactivity



Click to download full resolution via product page

Caption: Key factors influencing the outcome of **PAd-DalPhos** nickel-catalyzed reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles Chemical Science (RSC Publishing)
 DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PhPAd-DalPhos: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for PAd-DalPhos Nickel Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6306810#substrate-scope-for-pad-dalphos-nickel-catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com